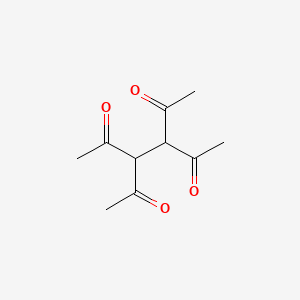
3,4-Diacetylhexane-2,5-dione
説明
“3,4-Diacetylhexane-2,5-dione” is a chemical compound with the CAS Number: 5027-32-7 and a molecular weight of 198.22 . It is also known as “3,4-Diacetyl-2,5-hexanedione” or "Hexa-3,4-dione" .
Synthesis Analysis
The synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates has been developed based on the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride .
Molecular Structure Analysis
The IUPAC name of this compound is (3E,4E)-3,4-bis(1-hydroxyethylidene)-2,5-hexanedione . The InChI code is 1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 .
Chemical Reactions Analysis
3,4-Diacetylhexane-2,5-dione has been used as an effective synthon for the synthesis of substituted azulene heteroanalogs by cyclocondensation reactions .
Physical And Chemical Properties Analysis
3,4-Diacetylhexane-2,5-dione is a solid at room temperature . It has a boiling point of 397.5°C at 760 mmHg . The compound’s density is 1.084±0.06 g/cm3 .
科学的研究の応用
Synthesis of Substituted Azulene Heteroanalogs
3,4-Diacetylhexane-2,5-dione: serves as an effective synthon for the synthesis of substituted azulene heteroanalogs. This process involves cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates, facilitated by a perchloric acid solution in acetic anhydride . These heteroanalogs have potential applications in medicinal chemistry due to their antiphlogistic, anticancer, and bacteriostatic properties .
Creation of Cyclohepta[c]furanium Perchlorates
The compound is utilized in the one-pot synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates . These furanium salts are of interest for their unique electronic and structural properties, which can be leveraged in the development of new materials .
Development of Cyclohepta[c]thiophenium Perchlorates
In the presence of hydrogen sulfide, 3,4-Diacetylhexane-2,5-dione undergoes cyclocondensation to form cyclohepta[c]thiophenium perchlorates. These thiophenium salts are studied for their potential use in creating sulfur-containing polymers .
Synthesis of Cyclohepta[c]pyrrolium Perchlorates
This compound is also key in synthesizing cyclohepta[c]pyrrolium perchlorates using arylamines, ammonium acetate, or aliphatic amine acetates. These pyrrolium salts are valuable for studying conductive materials and electrochemical applications .
Production of Aza- and Thiaazulenium Salts
3,4-Diacetylhexane-2,5-dione: is instrumental in the production of aza- and thiaazulenium salts, which upon hydrolysis yield cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones. These compounds are important intermediates in pharmaceutical synthesis .
Obtaining 2-Azaazulene Derivatives
For the first time, a heteroanalog of azulene, 4,8-diethoxy-1,3-dimethyl-2-azaazulene , has been synthesized using 3,4-Diacetylhexane-2,5-dione . This novel compound expands the azulene family, known for its unique and valuable chemical properties .
Exploration of Tropolones and Heteroazulenes
The compound’s role extends to the study of tropolones, their condensed analogs, azulenes, and heteroazulenes, along with the corresponding cations. These studies are crucial for understanding the chemical behavior and potential applications of these classes of compounds .
Chemical Education and Research Methodology
Lastly, 3,4-Diacetylhexane-2,5-dione is used as a case study in chemical education to demonstrate synthetic methods and reaction mechanisms. It serves as an example to teach advanced organic synthesis techniques and to develop new laboratory experiments .
Safety And Hazards
特性
IUPAC Name |
3,4-diacetylhexane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKRBHOAJUMOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198270 | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetylhexane-2,5-dione | |
CAS RN |
5027-32-7 | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraacetylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diacetylhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ6RVQ86SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



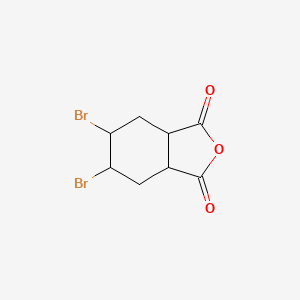


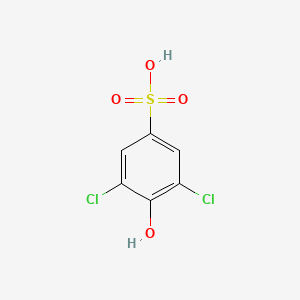

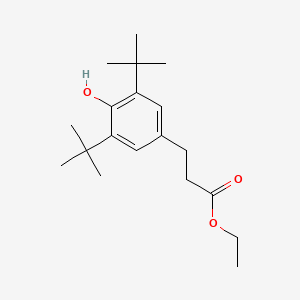


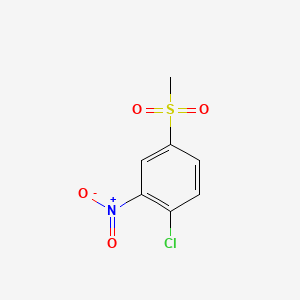

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)


